molecular formula C15H13ClO2 B1280455 4-Benzyloxyphenylacetyl Chloride CAS No. 39188-62-0

4-Benzyloxyphenylacetyl Chloride

Cat. No. B1280455
CAS RN: 39188-62-0
M. Wt: 260.71 g/mol
InChI Key: GZAGJMNAVUCWGM-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylacetyl Chloride (4-BOPAC) is an organochloride compound used in organic synthesis. It is a colorless liquid with a pungent odor, and is soluble in many organic solvents. 4-BOPAC is a versatile reagent used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can be used as a catalyst in various chemical reactions, and can also be used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Proteomics Research

This compound is a biochemical used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s role in this field is crucial for understanding protein interactions and expression levels in different biological states.

Chemical Synthesis

In the realm of chemical synthesis , 4-Benzyloxyphenylacetyl Chloride serves as a starting material or intermediate for synthesizing more complex chemical entities . Its reactivity with various nucleophiles makes it a valuable compound in organic synthesis laboratories.

Material Science

The compound’s properties are explored in material science for developing new materials with potential applications in industry and technology. Its molecular structure could be a key component in creating novel polymers or coatings with unique characteristics .

Analytical Chemistry

In analytical chemistry , 4-Benzyloxyphenylacetyl Chloride can be used to develop new analytical methods for detecting specific substances or studying chemical reactions due to its distinct chemical properties .

Pharmacokinetics

The compound has been mentioned in the context of phosphoryl prodrugs to improve drug development. It is part of the strategy to enhance the pharmacokinetic profiles of active parent molecules, which is essential in creating effective pharmaceuticals .

properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAGJMNAVUCWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463466
Record name 4-Benzyloxyphenylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyphenylacetyl Chloride

CAS RN

39188-62-0
Record name 4-Benzyloxyphenylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxyphenylacetyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In this example, 6.05 g of 4-benzyloxyphenylacetic acid obtained as in Example 1, is dissolved in 125 ml of thionyl chloride, and boiled for 4 hours. Excess thionyl chloride is distilled off under reduced pressure, and the residue is dried, whereby 4-benzyloxyphenylacetic acid chloride is obtained. The thus obtained product is then dissolved in 25 ml of anhydrous benzene, and the resulting solution is added dropwise to 8.3 g of triethyl phosphite in a nitrogen gas stream with stirring under ice cooling.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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